N-cyclopropyl-N-(4-ethoxybenzyl)-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-cyclopropyl-N-(4-ethoxybenzyl)-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18484064 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various chemical reactions, showcasing the versatility and adaptability of these compounds for different scientific applications. For instance, Hassan et al. (2014, 2015) describe the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their methods for creating compounds with potential biological activities (Hassan et al., 2014); (Hassan et al., 2015). These syntheses involve reactions that are crucial for the development of novel compounds with enhanced efficacy and specificity for various biological targets.
Biological Activities
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus of research, exploring their potential as cytotoxic agents, antimicrobial agents, and more. For example, synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cell lines, offering insights into their potential therapeutic applications (Hassan et al., 2014); (Hassan et al., 2015). Additionally, compounds from this class have been tested for antimicrobial activities, further highlighting their versatility and potential for addressing various health-related challenges (Raju et al., 2010).
Application in Material Science
Beyond biomedical applications, pyrazolo[1,5-a]pyrimidine derivatives have also found applications in material science, such as their use in the synthesis of disperse dyes for textile applications. This underscores the compound's utility in creating materials with specific desired properties, showcasing the chemical's versatility beyond purely pharmacological applications (Al-Etaibi et al., 2011).
Properties
IUPAC Name |
N-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-28-18-7-3-15(4-8-18)13-24(17-5-6-17)21(27)19-12-23-25-14-16(9-10-26)11-22-20(19)25/h3-4,7-8,11-12,14,17,26H,2,5-6,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADBIMKEHHYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CC2)C(=O)C3=C4N=CC(=CN4N=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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